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Compound of Interest

Compound Name: SID 26681509

cat. No.: B10754729

An In-Depth Technical Guide to SID 26681509 (CAS 958772-66-2): A Potent, Reversible
Cathepsin L Inhibitor

For researchers, scientists, and drug development professionals, this document provides a
comprehensive technical overview of the small molecule inhibitor SID 26681509. This guide
details its biochemical properties, mechanism of action, experimental protocols, and its effects
on biological pathways, with all quantitative data summarized for clarity.

Introduction

SID 26681509, also identified by CAS number 958772-66-2, is a potent, reversible, and
selective inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease
that plays a crucial role in various physiological processes, including protein degradation.[3] Its
overexpression and aberrant activity have been implicated in a number of disease states,
making it a significant target for therapeutic development.[3][4] SID 26681509 was identified
from a screen of the National Institutes of Health Molecular Libraries Small Molecule
Repository and has been characterized as a slow-binding, competitive inhibitor.[5] This
thiocarbazate compound has demonstrated activity against parasitic organisms and has been
evaluated for its anti-inflammatory effects.[1][6]

Physicochemical Properties

The fundamental properties of SID 26681509 are summarized below.
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Property Value Reference

CAS Number 958772-66-2 [2][3]

Molecular Formula C27H33Ns50sS [2][3]

Molecular Weight 539.65 g/mol [21[7]

Appearance White to off-white solid [1]

Purity >97% (HPLC) [2][7]
N-[(1,1-

Dimethylethoxy)carbonyl]-L-
tryptophan-2-[[[2-[(2-

Alternate Name yPiop [[[_ . [8]
ethylphenyl)amino]-2-
oxoethyl]thio]carbonyllhydrazid

e

Biological Activity and Quantitative Data

SID 26681509 exhibits a distinct inhibitory profile, characterized by its high potency against
human cathepsin L and selectivity over other proteases.

Inhibitory Activity against Cathepsins

The inhibitory concentration (ICso) of SID 26681509 against human cathepsin L is time-
dependent, a hallmark of its slow-binding nature.[3][9] Potency increases significantly with pre-
incubation of the inhibitor with the enzyme before the addition of the substrate.[3][9]
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Pre-incubation

Target Enzyme Time ICso Value Reference
Human Cathepsin L None 56 nM [1112][3]
1 hour 7.5+£1.0nM [9]

2 hours 42 +0.6 nM [9]

4 hours 1.0+ 0.5nM [1109]

Papain 1 hour 618 nM [1][6]
Cathepsin B 1 hour >1uM [1][6]
Cathepsin K 1 hour >1uM [1][6]
Cathepsin S 1 hour >1uM [1][6]
Cathepsin V 1 hour 0.5 uM (500 nM) [1][6]
Cathepsin G Not specified No inhibitory activity [1][2]

Kinetic Parameters

Transient kinetic analysis has defined the specific rate constants for the interaction of SID

26681509 with cathepsin L, confirming a slow-binding and slowly reversible competitive
inhibition mechanism.[1][5][6]

Parameter Value Reference
Association Rate Constant

24,000 M—1s1 [1][5]16]
(k_on)
Dissociation Rate Constant

2.2x105s? [1][5]16]
(k_off)
Inhibition Constant (K_i) 0.89 nM [11[5][6]

Antiparasitic and Anti-inflammatory Activity
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SID 26681509 has shown efficacy in inhibiting the propagation of parasitic organisms and
demonstrates anti-inflammatory properties.

Activity Type Target/Model ICso | Effect Reference
) ) Plasmodium
Antimalarial ) 15.4 uM [1][3]
falciparum
o ) Leishmania major
Antileishmanial 12.5 uM [11[3]

promastigotes

o HMGB1-induced TNF-  Dose-dependent
Anti-inflammatory ) [1][6]
a production blockade (1-30 puM)

Toxicity and Solubility

The compound has been evaluated for toxicity in various models and its solubility has been
determined in common laboratory solvents.

Assay Concentration Result Reference

o Non-toxic to human
Cytotoxicity 100 pM ) ] [319]
aortic endothelial cells

, o Lack of toxicity in a
In Vivo Toxicity 100 uM ) ) [319]
live zebrafish assay

I = 26.98 mg/mL (50
Solubility in DMSO - [21[3]
mM)

Solubility in Ethanol - 5.4 mg/mL (10 mM) [2]

Mechanism of Action and Signaling Pathways

SID 26681509 functions as a slow-binding, competitive, and reversible inhibitor of cathepsin L.
[1][5] Its mechanism involves a time-dependent increase in potency, suggesting a
conformational change in the enzyme-inhibitor complex.[3][9]
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One of the key pathways influenced by cathepsin L activity involves the inflammatory response
mediated by High-Mobility Group Box 1 (HMGB1). HMGB1, when released from cells, can act
as a damage-associated molecular pattern (DAMP) and trigger inflammation through receptors
like Toll-like receptor 4 (TLR4). Cathepsin V (a close homolog of Cathepsin L) has been
implicated in processing components of the TLR4/MyD88 signaling pathway.[6] By inhibiting
cathepsins, SID 26681509 can block HMGB1-induced production of the pro-inflammatory
cytokine TNF-a.[1][6]
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Caption: Inhibition of Cathepsin L by SID 26681509 can disrupt the HMGB1-TLR4 signaling
cascade, leading to reduced TNF-a production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

General Workflow for Inhibitor Characterization

The evaluation of a novel enzyme inhibitor like SID 26681509 typically follows a multi-step
process from initial screening to detailed kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SID 26681509 CAS number 958772-66-2].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10754729#sid-26681509-cas-number-958772-66-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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